N,N'-bis(4-ethylphenyl)pyridine-2,5-dicarboxamide
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Overview
Description
N,N’-bis(4-ethylphenyl)pyridine-2,5-dicarboxamide: is a synthetic organic compound that belongs to the class of pyridine dicarboxamides This compound is characterized by the presence of two 4-ethylphenyl groups attached to the nitrogen atoms of the pyridine-2,5-dicarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(4-ethylphenyl)pyridine-2,5-dicarboxamide typically involves the condensation reaction between pyridine-2,5-dicarboxylic acid and 4-ethylphenylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: While specific industrial production methods for N,N’-bis(4-ethylphenyl)pyridine-2,5-dicarboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(4-ethylphenyl)pyridine-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the amide groups to amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
N,N’-bis(4-ethylphenyl)pyridine-2,5-dicarboxamide has several scientific research applications, including:
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which N,N’-bis(4-ethylphenyl)pyridine-2,5-dicarboxamide exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes. Additionally, the compound’s structural features allow it to interact with biological macromolecules, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- N,N’-bis(2-pyridyl)pyridine-2,6-dicarboxamide
- N,N’-bis(2-pyridylmethyl)pyridine-2,6-dicarboxamide
- N,N’-bis(2-pyridylethyl)pyridine-2,6-dicarboxamide
Comparison: N,N’-bis(4-ethylphenyl)pyridine-2,5-dicarboxamide is unique due to the presence of 4-ethylphenyl groups, which impart distinct electronic and steric properties compared to other similar compounds. These differences can influence the compound’s reactivity, binding affinity, and overall stability in various applications .
Properties
Molecular Formula |
C23H23N3O2 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-N,5-N-bis(4-ethylphenyl)pyridine-2,5-dicarboxamide |
InChI |
InChI=1S/C23H23N3O2/c1-3-16-5-10-19(11-6-16)25-22(27)18-9-14-21(24-15-18)23(28)26-20-12-7-17(4-2)8-13-20/h5-15H,3-4H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
DHDGXGRVERSTAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)C(=O)NC3=CC=C(C=C3)CC |
Origin of Product |
United States |
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